Home > Products > Screening Compounds P104304 > Metoprolol tartrate
Metoprolol tartrate - 56392-17-7

Metoprolol tartrate

Catalog Number: EVT-275937
CAS Number: 56392-17-7
Molecular Formula: C19H31NO9
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metoprolol Tartrate, also known as Metoprolol tartrate, is a selective β1-adrenergic blocking agent. [] While primarily recognized for its therapeutic applications in treating cardiovascular diseases, Metoprolol Tartrate serves as a valuable tool in various scientific research areas. [, , , , , ] These research applications extend beyond its clinical use and contribute to a deeper understanding of various physiological and pharmacological processes.

Metoprolol Succinate

Relevance: Structurally, Metoprolol Succinate is the succinate salt of Metoprolol, differing from Metoprolol Tartrate in the salt form but sharing the same active moiety. This difference in salt form impacts its pharmacokinetic properties, allowing for sustained release and once-daily dosing. One study found that Metoprolol Succinate decreased average heart rate in chronic congestive heart failure patients compared with Metoprolol Tartrate. Another study concluded that while both drugs have similar effects on cardiovascular events in patients with vasospastic angina, Metoprolol Succinate demonstrated a significant advantage in reducing clinically significant anginal attacks compared to Metoprolol Tartrate.

Carvedilol

Relevance: While sharing the beta-blocking mechanism with Metoprolol Tartrate, Carvedilol possesses distinct structural features and broader receptor activity due to its alpha-blocking properties. These differences contribute to its unique pharmacological profile. One study found that carvedilol more prominently reduces platelet aggregation than Metoprolol Tartrate in patients with acute ST-segment elevation myocardial infarction. Another study indicated that Carvedilol might offer advantages in treating patients with chronic hibernating myocardium after revascularization compared to Metoprolol Tartrate, potentially by reducing cardiomyocyte degeneration.

O-desmethylmetoprolol

Relevance: This compound represents a direct metabolic product of Metoprolol Tartrate, highlighting a metabolic pathway influenced by co-administered drugs. One study highlighted the potential herb-drug interactions between Metoprolol Tartrate and Naoxintong capsules, noting that the herbal medicine might enhance the metabolism of Metoprolol Tartrate while reducing the metabolism of O-demethylmetoprolol.

Classification
  • Type: Small molecule
  • Drug Class: Beta-adrenergic antagonists
  • Chemical Formula: C₁₅H₂₅NO₃
  • Molecular Weight: Approximately 267.36 g/mol
Synthesis Analysis

The synthesis of metoprolol can be achieved through several chemical pathways, with a common method involving the reaction of 4-(2-methoxyethyl)phenol with isopropylamine followed by alkylation to form the desired compound. The synthesis can be summarized in the following steps:

  1. Formation of the Intermediate: The reaction begins with the formation of an ether intermediate from 4-(2-methoxyethyl)phenol and isopropylamine.
  2. Alkylation: This intermediate undergoes further alkylation to introduce the propanolamine structure.
  3. Salt Formation: The final step involves forming metoprolol tartrate or succinate salts for improved solubility and bioavailability.

Key parameters in this synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

Metoprolol has a complex molecular structure characterized by its aromatic ring and aliphatic side chains. The structural features include:

  • Aromatic Ring: A phenolic group that contributes to its lipophilicity.
  • Aliphatic Side Chains: These include a methoxyethyl group and an isopropylamino moiety that are essential for its receptor binding properties.
  • Stereochemistry: Metoprolol exists as a racemic mixture of two enantiomers, which can exhibit different pharmacological effects.

Structural Data

  • Topological Polar Surface Area: 76 Ų
  • Heavy Atom Count: 18
  • Defined Stereocenters: 1 (the carbon attached to the isopropyl amine)
Chemical Reactions Analysis

Metoprolol undergoes several key chemical reactions in vivo, primarily involving metabolic pathways:

  1. Hydroxylation: Metoprolol is metabolized mainly via hydroxylation processes mediated by cytochrome P450 enzymes (CYP2D6 being predominant).
  2. O-Demethylation: This reaction further modifies metoprolol into its active metabolites.
  3. Elimination Pathways: Less than 5% of metoprolol is excreted unchanged in urine; most is eliminated as metabolites through fecal excretion.

Key Parameters

  • Half-life: Approximately 3 to 7 hours for immediate-release formulations.
  • Volume of Distribution: About 4.2 L/kg, indicating extensive tissue distribution.
Mechanism of Action

Metoprolol functions by selectively blocking beta-1 adrenergic receptors located predominantly in cardiac tissues. This blockade results in several physiological effects:

  1. Decreased Heart Rate: By inhibiting receptor activation by catecholamines, metoprolol reduces heart rate and myocardial contractility.
  2. Reduced Cardiac Output: This leads to lower oxygen demand by the heart muscle, making it beneficial in conditions like angina.
  3. Inhibition of Renin Release: Metoprolol also suppresses renin release from the kidneys, contributing to its antihypertensive effects.

Pharmacodynamics

The competitive inhibition at beta-1 receptors alters cardiac action potentials, reducing excitability and conduction velocity through the atrioventricular node.

Physical and Chemical Properties Analysis

Metoprolol exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water due to its polar functional groups.
  • Melting Point: Approximately 120–122 °C.
  • Stability: Metoprolol is stable under normal storage conditions but should be protected from excessive heat and moisture.

Relevant Data

  • pKa Value: Approximately 9.5, indicating it exists primarily in its protonated form at physiological pH.
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, facilitating its absorption across biological membranes.
Applications

Metoprolol has a wide range of clinical applications:

  1. Hypertension Management: It effectively lowers blood pressure by reducing cardiac output and inhibiting renin release.
  2. Angina Pectoris Treatment: By decreasing myocardial oxygen demand, it alleviates symptoms associated with angina.
  3. Arrhythmia Control: It stabilizes heart rhythm by slowing conduction through the atrioventricular node.
  4. Post-myocardial Infarction Therapy: Metoprolol has been shown to reduce mortality rates after heart attacks by preventing further cardiac events.
Introduction to Seloken: Pharmacological Significance

Historical Development of Beta-1 Selective Adrenergic Antagonists

The evolution of beta-adrenergic antagonists traces to Sir James Black's foundational work at Imperial Chemical Industries in the 1960s. Black's hypothesis that blocking catecholamine effects could reduce myocardial oxygen demand led to the development of pronethalol (1962), the first clinically useful beta-blocker. However, thymic tumorigenicity in mice prompted its replacement by propranolol (1964), a non-selective beta-antagonist that became the therapeutic benchmark for angina [2] [7].

Selective β₁-antagonism emerged as the next pharmacological frontier to mitigate bronchoconstriction risks. Structural optimization yielded practolol (1970), the first cardioselective agent, but its clinical use was curtailed by oculomucocutaneous syndrome. This catalyzed the development of safer alternatives, culminating in metoprolol's synthesis in 1969 by Ciba-Geigy researchers. Patented in 1970 and approved in 1978, metoprolol's isopropylamine-substituted aryloxypropanolamine structure delivered reliable β₁-selectivity without practolol's toxicity [1] [5] [7].

Table 1: Evolution of Beta-Blockers Leading to Seloken

CompoundIntroduction YearSelectivity ProfileClinical Significance
Pronethalol1962Non-selectiveFirst clinical beta-blocker; withdrawn for carcinogenicity
Propranolol1964Non-selectiveFirst commercially successful beta-blocker
Practolol1970β₁-selectiveFirst cardioselective agent; withdrawn for toxicity
Metoprolol (Seloken)1978β₁-selectiveGold-standard cardioselective blocker with improved safety

Seloken's development validated the receptor-subtype specificity predicted by Raymond Ahlquist's 1948 adrenergic receptor classification. Its molecular design leveraged three critical structural domains: the aryl moiety (4-(2-methoxyethyl)phenoxy), the ethanolamine linker (-O-CH₂-CH(OH)-), and the secondary isopropylamine group (-NH-CH(CH₃)₂). This configuration balanced receptor affinity, selectivity, and pharmacokinetics, establishing the archetype for modern cardioselective beta-blockers [2] [5] [8].

Seloken’s Chemical Profile: Succinate vs. Tartrate Formulations

Seloken exists as two distinct pharmacochemical entities differentiated by salt formation: metoprolol tartrate (Lopressor) and metoprolol succinate (Seloken ZOK/Toprol XL). Both share the identical free base structure: (±)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (C₁₅H₂₅NO₃), but exhibit critical pharmaceutical and pharmacokinetic differences due to their counterions [1] [4] [9].

Metoprolol Tartrate

  • Chemical Designation: 2:1 salt (C₁₅H₂₅NO₃)₂·C₄H₆O₆
  • Molecular Weight: 684.82 g/mol
  • Properties: Bitter-tasting, white crystalline powder soluble in water (≈700 mg/mL)
  • Pharmacokinetics: Immediate-release profile with peak plasma concentrations (Tₘₐₓ) at 1-2 hours post-administration. Exhibits 50% oral bioavailability due to significant first-pass hepatic metabolism primarily via CYP2D6 isoenzymes [1] [5].

Metoprolol Succinate

  • Chemical Designation: 1:1 salt C₁₅H₂₅NO₃·C₄H₆O₄
  • Molecular Weight: 652.82 g/mol
  • Properties: Off-white powder with aqueous solubility >1000 mg/mL
  • Pharmaceutical Innovation: Incorporated in multiple-unit pellet system (MUPS) tablets containing hundreds of coated spheroids. Each spheroid features:
  • Drug core: Metoprolol succinate
  • Rate-controlling membrane: Ethylcellulose
  • Dissolution-modifying layer: Hypromellose
  • Pharmacokinetics: Provides zero-order kinetics over 20 hours with flat plasma concentration-time profiles. Bioavailability ≈40-50%, unaffected by food. The extended-release mechanism bypasses the "dose dumping" risk of monolithic matrix systems [1] [9] [10].

Table 2: Comparative Pharmacochemistry of Seloken Formulations

CharacteristicMetoprolol TartrateMetoprolol Succinate
Chemical Formula(C₁₅H₂₅NO₃)₂·C₄H₆O₆C₁₅H₂₅NO₃·C₄H₆O₄
Molecular Weight684.82 g/mol652.82 g/mol
Release ProfileImmediate-releaseExtended-release (zero-order)
Peak Concentration1-2 hours6-12 hours (sustained plateau)
Bioavailability50%40-50%
Half-life3-7 hoursFunctionally extended to 24 hours
Key Metabolic PathwayCYP2D6-mediated α-hydroxylationIdentical metabolism, delayed absorption

The succinate salt's dissolution properties enable osmotic-controlled release independent of gastrointestinal pH, providing 24-hour β₁-blockade from once-daily dosing. This pharmacokinetic optimization reduces peak-trough fluctuations (swing index <50% vs. >300% for tartrate) and maintains >50% β₁-receptor occupancy throughout the dosing interval, offering superior hemodynamic stability for chronic heart failure management [1] [9] [10].

Structural-Activity Relationship in Beta-Blocker Design

Seloken's pharmacological profile emerges from deliberate molecular engineering informed by structure-activity relationship (SAR) principles. Beta-blocker SAR revolves around three critical domains: the aromatic ring, the ethanolamine linker, and the amine substituent – each modulating receptor affinity, selectivity, and pharmacokinetics [4] [5] [6].

Aryl Moiety OptimizationThe 4-(2-methoxyethyl)phenoxy group confers β₁-selectivity through steric and electronic effects:

  • Para-substitution: The -CH₂CH₂OCH₃ side chain at C4 position enhances myocardial affinity via hydrophobic interactions with β₁-receptor exosite
  • Electron distribution: Methoxyethyl's electron-donating properties increase ring electron density, facilitating cation-π interactions with receptor aspartate residues
  • Stereoelectronic tuning: Ethylene spacer (-CH₂-CH₂-) optimally positions the methoxy group for hydrogen bonding with serine residues in transmembrane domain 5 (TM5) of β₁-receptors [4] [6]

Ethanolamine Linker Significance

  • Chiral center: The secondary alcohol at C2 creates a stereogenic center. The (S)-(-)-enantiomer exhibits ≈100-fold greater β₁-affinity than (R)-(+)-counterpart due to complementary hydrogen bonding with Asn310 in TM6
  • Oxypropylene bridge: The -O-CH₂-CH(OH)-CH₂- spacer positions aryl and amine groups at optimal 6Å distance for bidentate receptor binding
  • Ether oxygen: Forms critical hydrogen bond with Ser319 in β₁-adrenoceptor's active site [4] [5]

Amine Substituent Effects

  • Secondary amine requirement: The isopropylamino group (-NH-CH(CH₃)₂) maximizes β₁-selectivity. Tertiary amines diminish antagonistic potency
  • Branched alkyl group: Isopropyl's steric bulk selectively hinders β₂-binding pocket access while fitting β₁-subsite
  • N-H bond orientation: Facilitates salt bridge formation with Asp138 in TM3, a conserved residue critical for ligand recognition [5] [6]

Table 3: Structural-Activity Relationship Determinants of Seloken

Molecular DomainStructural FeaturePharmacological Consequence
Aromatic Ring4-(2-Methoxyethyl) substitutionEnhanced β₁-affinity (Kᵢ=15nM) vs β₂ (Kᵢ=119nM)
Linker Stereochemistry(S)-enantiomer at C2100x greater β-blocking potency than R-isomer
Amine GroupSecondary isopropylamineOptimal receptor anchoring and selectivity
Oxypropylene Length-O-CH₂-CH(OH)-CH₂- chainIdeal 6Å span between anchor points

The molecule's moderate lipophilicity (logP≈1.9) balances blood-brain barrier penetration (contributing to central effects like migraine prophylaxis) while avoiding excessive CNS distribution. Metabolic susceptibility at the methoxyethyl group (CYP2D6-mediated O-demethylation) introduces pharmacogenetic variability but prevents accumulation [1] [4] [5].

Seloken's structural optimization exemplifies rational drug design:

  • Bioisosteric replacement of pronethalol's naphthalene with methoxyethylphenoxy enhanced β₁-selectivity
  • Retention of propranolol's chiral ethanolamine linker maintained high receptor affinity
  • Strategic para-substitution avoided the toxicities of practolol's acetamide group
  • Salt formation with succinic acid enabled advanced delivery systems impossible with tartrate [1] [5] [9].

This molecular evolution produced a β₁-selective antagonist with a therapeutic index superior to earlier agents, cementing Seloken's status as an essential cardiovascular medicine.

Properties

CAS Number

56392-17-7

Product Name

Seloken

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C19H31NO9

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WPTKISQJQVFSQI-LREBCSMRSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.